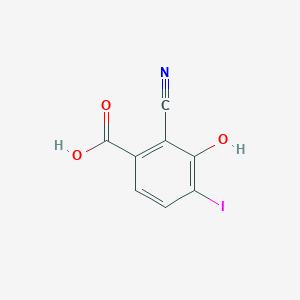

2-Cyano-3-hydroxy-4-iodobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyano-3-hydroxy-4-iodobenzoic acid, also known as CHIBA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. CHIBA is a versatile molecule that can be synthesized using different methods, and its unique chemical properties make it a promising candidate for use in scientific research.

科学的研究の応用

- Oxidizing Agents : 2-Cyano-3-hydroxy-4-iodobenzoic acid participates in the preparation of hypervalent iodine reagents. These reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are valuable for mild and efficient oxidation reactions in organic synthesis .

- Nonexplosive Iodine(III) Oxidants : Researchers have developed practical methods to prepare nonexplosive cyclic hypervalent iodine(III) oxidants using 2-Cyano-3-hydroxy-4-iodobenzoic acid. These serve as efficient organocatalysts and reagents for various reactions under mild conditions .

Hypervalent Iodine Reagents

Catalysis and Green Chemistry

作用機序

Target of Action

It is known that similar compounds, such as 2-iodosobenzoic acid (iba) and 2-iodoxybenzoic acid (ibx), are used as efficient organocatalysts and reagents for various reactions .

Mode of Action

It can be inferred from related compounds that it may act as an oxidant or catalyst in various chemical reactions . For instance, IBA and IBX can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water in the reoxidation step .

Biochemical Pathways

Related compounds like iba have been used in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative c–h arylation, c–h hydroxylation, c-h oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation .

Result of Action

It can be inferred from related compounds that it may facilitate various chemical reactions as an oxidant or catalyst .

Action Environment

It is known that related compounds like iba can be prepared using oxone® in aqueous solution under mild conditions at room temperature .

特性

IUPAC Name |

2-cyano-3-hydroxy-4-iodobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO3/c9-6-2-1-4(8(12)13)5(3-10)7(6)11/h1-2,11H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQVOFSKWWSODF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C#N)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2800206.png)

![2-(4-Bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2800207.png)

![2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2800218.png)

![1-[(E)-2-phenylethenyl]sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B2800223.png)

![N-phenylcarbamic acid [5-(2-chlorophenyl)-3-isoxazolyl]methyl ester](/img/structure/B2800225.png)

![4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-benzyl-N-ethylbenzenesulfonamide](/img/structure/B2800228.png)